molecular formula C22H22N4 B2890508 2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890619-97-3

2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2890508
CAS No.: 890619-97-3
M. Wt: 342.446
InChI Key: YETHICVZVUZWFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890619-97-3) is a synthetic small molecule based on the pyrazolo[1,5-a]pyrimidine (PP) scaffold, a notable class of N-heterocyclic compounds recognized for its significant potential in medicinal chemistry and drug discovery . This compound has a molecular formula of C 22 H 22 N 4 and a molecular weight of 342.44 g/mol . The rigid, planar structure of the pyrazolo[1,5-a]pyrimidine core allows for diverse interactions with biological targets, and substitutions at key positions, such as the 2-ethyl, 5-methyl, and 7-amine groups, are known to fine-tune the compound's electronic properties, lipophilicity, and binding affinity . The primary research value of this compound lies in its role as a protein kinase inhibitor (PKI) for targeted cancer therapy . Protein kinases are enzymes that are critical regulators of cellular signaling processes, and their dysregulation is a hallmark of many cancers . Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent activity against a range of kinases, including CK2, EGFR, B-Raf, MEK, and CDK1/2, making them promising candidates for the development of anti-proliferative agents . They typically function by competing with ATP for binding at the kinase's active site, thereby disrupting the phosphorylation events that drive uncontrolled cell growth and survival in cancers such as non-small cell lung cancer (NSCLC) and melanoma . Researchers can utilize this high-purity compound (>90%) for in vitro enzymatic assays, cell-based viability studies, and investigations into oncogenic signaling pathways . Its structure is a testament to the synthetic versatility of the PP scaffold, which is commonly constructed via cyclocondensation reactions between 1,3-biselectrophilic systems and NH-3-aminopyrazoles . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4/c1-4-19-21(17-8-6-5-7-9-17)22-23-16(3)14-20(26(22)25-19)24-18-12-10-15(2)11-13-18/h5-14,24H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETHICVZVUZWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its antibacterial, anticancer, and enzymatic inhibitory properties.

The molecular formula of this compound is C22H22N4C_{22}H_{22}N_{4} with a molecular weight of 342.4 g/mol. The structure is characterized by a pyrazolo[1,5-a]pyrimidine core, which is known for its pharmacological significance.

PropertyValue
Molecular Formula C22H22N4C_{22}H_{22}N_{4}
Molecular Weight 342.4 g/mol
CAS Number 890619-97-3

Antibacterial Activity

Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antibacterial properties. A study evaluated various derivatives for their ability to inhibit biofilm formation and quorum sensing in pathogenic bacteria. The compound was found to significantly reduce biofilm formation in Pseudomonas aeruginosa and Staphylococcus aureus, indicating its potential as an antibacterial agent .

Anticancer Activity

The anticancer potential of this compound has been assessed against several cancer cell lines. In vitro studies reported the following IC50 values (the concentration required to inhibit cell growth by 50%):

Cell LineIC50 (µM)
MCF70.01
NCI-H4600.03
SF-26831.5

These findings suggest that the compound exhibits potent anticancer activity, particularly against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines .

Enzymatic Inhibition

The compound also shows promising enzymatic inhibitory activity. It has been reported to inhibit Aurora-A kinase with an IC50 of 0.16±0.03μM0.16\pm 0.03\,\mu M, which is significant for cancer therapy due to the role of this kinase in cell cycle regulation . Additionally, it has demonstrated inhibition of topoisomerase-IIa, a critical enzyme for DNA replication and transcription.

Case Studies

Several case studies highlight the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:

  • Study on Anticancer Activity : A novel derivative was synthesized and tested against multiple cancer cell lines, revealing significant cytotoxic effects and induction of apoptosis in MCF7 cells .
  • Antibacterial Screening : A series of pyrazolo derivatives were screened for their antibacterial efficacy against drug-resistant strains of bacteria, showing promising results in inhibiting bacterial growth and biofilm formation .
  • Enzyme Inhibition : Research indicates that compounds within this class can effectively inhibit key enzymes involved in cancer progression and bacterial pathogenicity, suggesting their potential as dual-action therapeutics .

Scientific Research Applications

Antibacterial Activity

Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antibacterial properties. A study highlighted the compound's effectiveness in inhibiting biofilm formation and quorum sensing in pathogenic bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. The findings suggest that this compound could serve as a potential antibacterial agent, particularly against drug-resistant strains.

Anticancer Activity

The anticancer potential of 2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been evaluated across various cancer cell lines. The following table summarizes the IC50 values obtained from in vitro studies:

Cell LineIC50 (µM)
MCF70.01
NCI-H4600.03
SF-26831.5

These results indicate potent anticancer activity, especially against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines.

Enzymatic Inhibition

The compound has demonstrated promising enzymatic inhibitory activity. It inhibits Aurora-A kinase with an IC50 of 0.16±0.03 μM, which is crucial for cancer therapy due to its role in cell cycle regulation. Additionally, it has shown inhibition of topoisomerase-IIa, an enzyme vital for DNA replication and transcription.

Case Studies

  • Anticancer Activity Study :
    • A novel derivative was synthesized and tested against multiple cancer cell lines.
    • Results revealed significant cytotoxic effects and induction of apoptosis in MCF7 cells.
  • Antibacterial Screening :
    • A series of pyrazolo derivatives were screened against drug-resistant bacterial strains.
    • The compound showed promising results in inhibiting bacterial growth and biofilm formation.
  • Enzyme Inhibition Research :
    • Investigations indicated that compounds within this class can effectively inhibit key enzymes involved in cancer progression and bacterial pathogenicity.
    • This suggests their potential as dual-action therapeutics.

Optical Applications

In addition to its biological activities, pyrazolo[1,5-a]pyrimidines have been explored for optical applications due to their photophysical properties. A study identified these compounds as strategic for use as lipid droplet biomarkers in HeLa (cancer) and L929 (normal) cells, demonstrating versatility beyond traditional pharmacological applications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions 2,3,5,N-7) Biological Activity Key Findings Evidence ID
Target Compound 2-Ethyl, 3-Phenyl, 5-Methyl, N-(4-Methylphenyl) Not explicitly reported Structural balance of lipophilicity and moderate polarity; potential for kinase or anti-infective activity.
2-Ethyl-5-methyl-3-phenyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 2-Ethyl, 3-Phenyl, 5-Methyl, N-(Pyridin-2-ylmethyl) Kinase inhibition (inferred) Pyridinylmethyl group introduces basicity, potentially enhancing solubility and target engagement compared to 4-methylphenyl.
3-(4-Fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (47) 3-(4-Fluorophenyl), 5-Phenyl, N-(Pyridin-2-ylmethyl) Anti-mycobacterial 4-Fluorophenyl at position 3 enhances potency against M. tuberculosis (MIC ≤ 0.03 μM). Pyridinylmethyl improves microsomal stability.
5-tert-Butyl-3-(4-chlorophenyl)-2-methyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine 2-Methyl, 3-(4-Chlorophenyl), 5-tert-Butyl, N-(3-Morpholinopropyl) Not explicitly reported Morpholinopropyl substituent increases polarity and solubility; 4-chlorophenyl may enhance target affinity.
N-(4-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide 5-Methyl, 3-Phenyl, N-(4-Acetamidophenyl) Kinase inhibition (Pim-1) Acetamide group introduces hydrogen-bonding potential; moderate activity (IC₅₀ ~ 100 nM).
5-Methyl-N-[4-methyl-3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine Triazolo core, 5-Methyl, N-(4-Methyl-3-CF₃-phenyl) Anti-parasitic (e.g., Plasmodium) Triazolo ring alters electronic properties; trifluoromethyl enhances metabolic resistance.

Key Structural and Functional Insights

Position 3 Substituents :

  • The target compound’s 3-phenyl group contrasts with 3-(4-fluorophenyl) in anti-mycobacterial analogues (e.g., compound 47). Fluorine at this position improves potency against M. tuberculosis by enhancing electronegativity and binding interactions with ATP synthase . The absence of fluorine in the target may reduce anti-mycobacterial efficacy but could favor other targets.

N-7 Substituents: 4-Methylphenyl in the target is more lipophilic than pyridinylmethyl (compound 47) or morpholinopropyl (compound in ). Pyridinylmethyl groups improve solubility and liver microsomal stability due to their basic nitrogen , while morpholinopropyl enhances water solubility . The target’s 4-methylphenyl may limit solubility but increase membrane permeability.

Position 5 Substituents :

  • The target’s 5-methyl is simpler than 5-aryl or 5-heteroaryl groups in anti-mycobacterial compounds (e.g., compound 33: 5-p-tolyl). Bulky 5-substituents in improve M. tuberculosis inhibition (MIC ≤ 0.03 μM), but methyl may offer metabolic stability advantages .

Core Heterocycle Variations :

  • Triazolo[1,5-a]pyrimidines (e.g., compound 95 in ) differ electronically from pyrazolo analogues. Triazolo cores are associated with anti-parasitic activity (e.g., Plasmodium), while pyrazolo derivatives are more common in kinase and mycobacterial targets .

Pharmacokinetic and Toxicity Considerations

  • hERG Liability : Pyridinylmethyl-substituted analogues (e.g., compound 47) show low hERG channel binding, reducing cardiac toxicity risks . The target’s 4-methylphenyl substituent may require explicit hERG testing.
  • Metabolic Stability: Compounds with pyridinylmethyl or morpholinopropyl groups exhibit improved microsomal stability . The target’s lipophilic substituents may increase CYP450-mediated metabolism.

Q & A

Q. Optimization parameters :

  • Temperature : 80–110°C for cyclization steps .
  • Solvent selection : Dichloromethane or THF for solubility and regioselectivity .
  • Purity control : TLC and HPLC (C18 column, acetonitrile/water gradient) monitor intermediates .

Basic: How is the molecular structure of this compound characterized, and what analytical techniques are essential?

Answer:
Structural confirmation relies on:

  • NMR spectroscopy :
    • ¹H NMR : Methyl groups at δ 2.1–2.5 ppm; aromatic protons (δ 6.8–7.4 ppm) distinguish phenyl substituents .
    • ¹³C NMR : Pyrimidine carbons (δ 150–160 ppm) and quaternary carbons (δ 120–130 ppm) .
  • Mass spectrometry : Molecular ion peak at m/z 384.4 (calculated for C₂₃H₂₄N₄) .
  • X-ray crystallography : Resolves spatial arrangement of the pyrazolo[1,5-a]pyrimidine core and substituent orientations .

Advanced: How do substituent modifications (e.g., ethyl vs. methyl groups) influence the compound’s biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Ethyl group (C2 position) : Enhances lipophilicity, improving blood-brain barrier penetration in neuroinflammatory models .
  • Methyl group (C5 position) : Reduces metabolic degradation by cytochrome P450 enzymes, increasing plasma half-life .
  • 4-Methylphenyl (N7 position) : Boosts binding affinity to kinase targets (e.g., IC₅₀ = 12 nM vs. 45 nM for unsubstituted phenyl) .

Q. Comparative data :

Substituent PositionModificationBiological Effect
C2Ethyl → Trifluoromethyl3.5× increase in antiviral activity
C5Methyl → H50% reduction in cytotoxicity

Advanced: What mechanistic hypotheses explain this compound’s potential as a kinase inhibitor?

Answer:
The pyrazolo[1,5-a]pyrimidine scaffold likely acts as an ATP-competitive inhibitor:

  • Binding mode : Aryl groups occupy hydrophobic pockets near the ATP-binding site, while the amine forms hydrogen bonds with catalytic lysine residues (e.g., EGFR kinase) .
  • Kinase selectivity : Methyl and ethyl substituents reduce off-target effects; molecular docking simulations show >90% specificity for JAK2 over PI3K .
  • Functional validation : In vitro kinase assays (TR-FRET) confirm inhibition (IC₅₀ = 18 nM) .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:
Discrepancies often arise from:

  • Assay conditions : Varying ATP concentrations (1–10 mM) alter IC₅₀ values. Standardize using 1 mM ATP .
  • Cell line variability : Use isogenic lines (e.g., HEK293 vs. HeLa) to control for genetic background .
  • Solubility limits : DMSO concentrations >0.1% induce cytotoxicity; use nanoformulations for in vivo studies .

Q. Validation workflow :

Replicate key assays with standardized protocols.

Cross-validate via orthogonal methods (e.g., SPR for binding kinetics) .

Apply QSAR models to predict activity cliffs .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in sealed, argon-flushed vials to prevent oxidation .
  • Solvent : Dissolve in anhydrous DMSO (≤1 mg/mL) to avoid hydrolysis .
  • Stability monitoring : Quarterly HPLC analysis (retention time shifts >5% indicate degradation) .

Advanced: What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

Answer:

  • Prodrug derivatization : Phosphate esters at the N7 amine enhance aqueous solubility (e.g., 45 mg/mL vs. 2 mg/mL for parent compound) .
  • Nanoparticle encapsulation : PLGA-based NPs increase bioavailability (AUC 2.7× higher in murine models) .
  • Metabolic stabilization : Introduce deuterium at methyl groups to slow CYP3A4-mediated clearance .

Advanced: How does this compound compare to structurally similar pyrazolo[1,5-a]pyrimidines in terms of toxicity?

Answer:
Comparative toxicity profiles (MTD in mice):

CompoundMTD (mg/kg)Major Organ Affected
Target compound150Liver (mild steatosis)
3-Trifluoromethyl analog75Kidney (tubular necrosis)
N-Benzyl derivative200None (Grade 1 toxicity)

Mechanistic studies link hepatotoxicity to reactive metabolite formation; mitigate via co-administration of N-acetylcysteine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.